![molecular formula C7H11N3O2S B13309118 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide: is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and an imidazole ring, with a sulfonamide group attached at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole with sulfonamide derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; in solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
科学的研究の応用
Chemistry: 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It serves as a lead compound for the development of new drugs targeting various pathogens.
Medicine: The compound’s sulfonamide group is known for its pharmacological activity. It is investigated for its potential use in treating bacterial infections and other medical conditions.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or reduced virulence .
類似化合物との比較
Pyrrolopyrazine derivatives: These compounds also contain a fused ring system with a pyrrole and a pyrazine ring.
Imidazole derivatives: Compounds like 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole share structural similarities and are used in similar applications.
Uniqueness: 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C7H11N3O2S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC名 |
2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-5-7(13(8,11)12)10-4-2-3-6(10)9-5/h2-4H2,1H3,(H2,8,11,12) |
InChIキー |
FPZWJTNWDUJMNR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2CCCC2=N1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


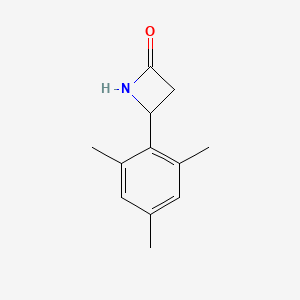

![1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13309049.png)
![5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13309057.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13309063.png)

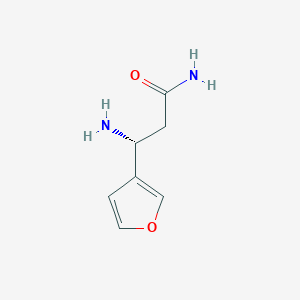
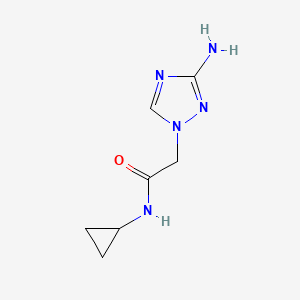
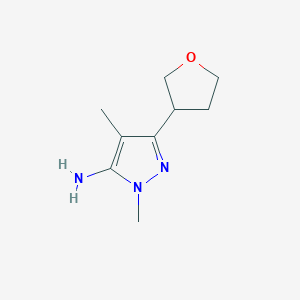
![(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13309094.png)
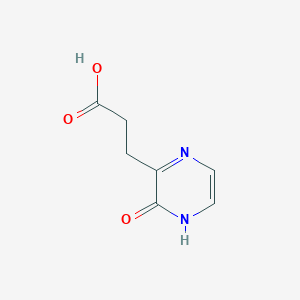
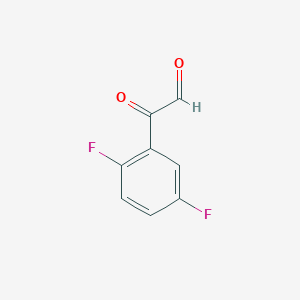
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13309110.png)
![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)
